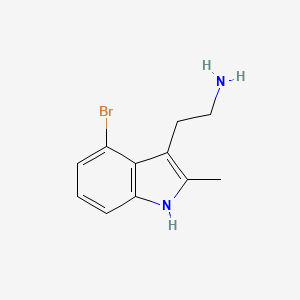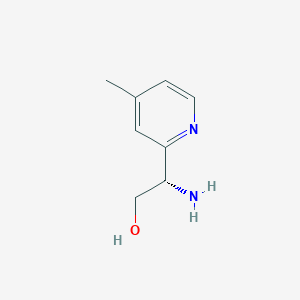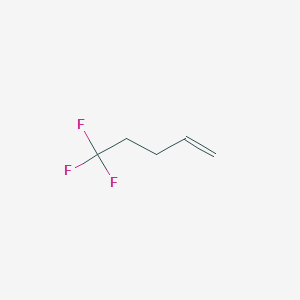
5,5,5-Trifluoro-1-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trifluoro-1-pentene is a fluorinated olefin characterized by a five-carbon chain with a double bond and three fluorine atoms attached to the terminal carbon atom. This compound is known for its unique structure and desirable properties, making it suitable for various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,5,5-Trifluoro-1-pentene involves the Wittig olefination of perfluoroalkyl carboxylic esters. This process typically requires a three-necked, round-bottomed flask equipped for magnetic stirring, a rubber septum, argon inlets, and a calcium chloride drying tube. The reaction mixture is stirred under reflux conditions and involves reagents such as sodium hydride, tetrahydrofuran, and ethyl trifluoroacetate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
5,5,5-Trifluoro-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include meta-chloroperoxybenzoic acid for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products .
Major Products Formed
Major products formed from these reactions include epoxides, alcohols, and substituted fluorinated compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Aplicaciones Científicas De Investigación
5,5,5-Trifluoro-1-pentene has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5,5,5-Trifluoro-1-pentene involves its ability to participate in various chemical reactions due to the presence of the fluorine atoms and the double bond. The fluorine atoms enhance the compound’s reactivity by stabilizing intermediates and transition states through electron-withdrawing effects. This stabilization allows for regioselective carbon-carbon bond formation and other transformations .
Comparación Con Compuestos Similares
Similar Compounds
Perfluoro(2-methyl-2-pentene): Another fluorinated olefin with similar reactivity and applications.
Perfluoro(5-aza-4-nonene): A fluorinated compound used in the synthesis of heterocyclic systems.
Uniqueness
5,5,5-Trifluoro-1-pentene is unique due to its specific arrangement of fluorine atoms and the double bond, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C5H7F3 |
|---|---|
Peso molecular |
124.10 g/mol |
Nombre IUPAC |
5,5,5-trifluoropent-1-ene |
InChI |
InChI=1S/C5H7F3/c1-2-3-4-5(6,7)8/h2H,1,3-4H2 |
Clave InChI |
XBPQVFXJMSJCDB-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


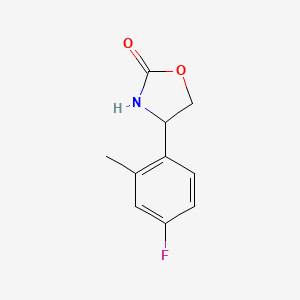





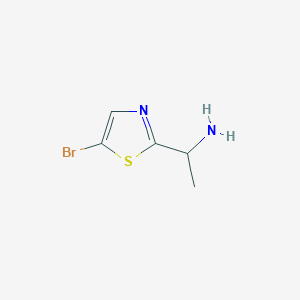

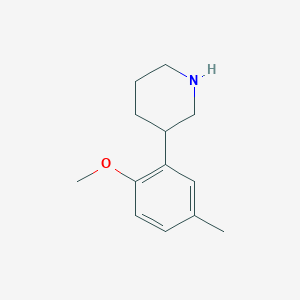
![1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)
